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Compound of Interest

Compound Name: 5-Chloro-2-methoxypyrimidine

Cat. No.: B1345695

Spectroscopic Data for 5-Chloro-2-
methoxypyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Chloro-2-methoxypyrimidine, a key intermediate in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in the
field, offering a consolidated resource for the structural characterization of this compound
through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the experimental and predicted spectroscopic data for 5-
Chloro-2-methoxypyrimidine.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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1H NMR (in CDCls)

13C NMR (in CDCl3)

Chemical Shift (3,

Chemical Shift (3,

Description Carbon Atom
ppm) ppm)
~8.45 s, 2H ~164.0 Cc2
~4.05 s, 3H ~156.0 C4/C6
~118.0 C5
~55.0 -OCHs

Note: NMR data is predicted based on the analysis of similar pyrimidine derivatives and
established substituent effects. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm~1) Vibrational Mode Intensity
~3050-3100 C-H stretch (aromatic) Medium-Weak
~2850-2960 C-H stretch (methyl) Medium

C=N and C=C stretching _
~1570, ~1470, ~1400 Strong-Medium

(pyrimidine ring)

~1250 C-O-C stretch (asymmetric) Strong
~1030 C-O-C stretch (symmetric) Strong
~700-800 C-Cl stretch Strong

Note: IR data is predicted based on characteristic group frequencies. The solid-state spectrum
may show additional bands.

Table 3: Mass Spectrometry (MS) Data (Experimental)[1]
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m/z Relative Intensity (%) Proposed Fragment lon
144/146 81.9/26.6 [M]* / [M+2]* (Molecular lon)
114 100.0 [M - CH20]*

115/117 35.3/115 [M - CHO]*

87 345 [M - C2H2N2]*

Data obtained from Electron lonization (El) Mass Spectrometry.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 5-Chloro-2-methoxypyrimidine.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of purified 5-Chloro-2-methoxypyrimidine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing may be applied.
 Instrumentation and Data Acquisition:
o Spectra can be acquired on a 400 MHz or higher field NMR spectrometer.

o For *H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse
angle of 30-45°, and a relaxation delay of 1-2 seconds.
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o For 3C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will
be necessary due to the low natural abundance of 13C. Typical parameters include a
spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Calibrate the chemical shifts using the residual solvent peak (e.g., CDClIs at 7.26 ppm for
H and 77.16 ppm for 13C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Chloro-2-methoxypyrimidine.
Methodology (Thin Solid Film Method):[1]
e Sample Preparation:[1]

o Place a small amount (approx. 10-20 mg) of solid 5-Chloro-2-methoxypyrimidine into a
small vial.[1]

o Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely
dissolve the solid.[1]

o Using a pipette, apply one or two drops of the solution to the surface of a clean, dry salt
plate (e.g., NaCl or KBr).[1]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.[1]

 Instrumentation and Data Acquisition:
o Place the salt plate into the sample holder of an FT-IR spectrometer.

o Record a background spectrum of the empty beam.
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o Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o ldentify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Chloro-2-
methoxypyrimidine.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
e Sample Preparation:

o Prepare a dilute solution of 5-Chloro-2-methoxypyrimidine (e.g., 10-100 pg/mL) in a
volatile organic solvent such as ethyl acetate or methanol.

o The solution should be free of any particulate matter.
e Instrumentation and Data Acquisition:

o Gas Chromatograph (GC):

Injector Temperature: 250°C

Column: A non-polar capillary column (e.g., HP-5ms).

Oven Program: Start at a suitable temperature (e.g., 80°C), then ramp up to a final
temperature (e.g., 250°C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer (MS):
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= |onization Mode: Electron lonization (EI) at a standard energy of 70 eV.
» Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

» Scan Range: A range covering the expected molecular ion and fragments (e.g., m/z 40-
200).

= |on Source Temperature: 230°C.
» Data Processing:

o Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 5-Chloro-
2-methoxypyrimidine.

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak and analyze the fragmentation pattern. The presence of a
chlorine atom will be indicated by an [M+2] isotope peak with approximately one-third the
intensity of the molecular ion peak.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental and
logical workflows for the spectroscopic analysis of 5-Chloro-2-methoxypyrimidine.
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Figure 1: Experimental workflow for NMR spectroscopy.
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Figure 2: Experimental workflow for IR spectroscopy.
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Figure 3: Experimental workflow for Mass Spectrometry.
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Figure 4: Logical flow for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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